5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The molecule “5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. This core is substituted at various positions with a phenyl group, a phenylsulfonyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazolopyrimidine), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). These groups can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this molecule would be influenced by its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, the sulfonyl group could participate in substitution or elimination reactions, and the trifluoromethyl group might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and polar groups like sulfonyl and trifluoromethyl would likely make the molecule relatively stable and could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
A significant body of research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential in creating compounds with varied biological activities. Novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety have been synthesized, demonstrating their utility in generating new molecules with significant antimicrobial activities exceeding those of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been developed through efficient and one-pot synthesis methods, evaluated as Aurora-A kinase inhibitors, revealing compounds with potent cytotoxic activity against certain cancer cell lines (Shaaban, Saleh, Mayhoub, & Farag, 2011).
Biological Activities and Applications
- Antimicrobial and Antifungal Effects : Pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial and antifungal effects, suggesting their potential as novel therapeutic agents in treating infections (Alsaedi, Farghaly, & Shaaban, 2019).
- Anti-inflammatory and Antitumor Properties : Certain derivatives have exhibited excellent anti-inflammatory activities, comparable to standard drugs like Indomethacin, as well as displaying potent cytotoxic activity against tumor cell lines, indicating their potential in developing new anti-inflammatory and anticancer drugs (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014; Shaaban, Saleh, Mayhoub, & Farag, 2011).
- Antagonistic Effects on Serotonin Receptors : Research into substituted 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and related structures has shown their high potency and selectivity as blockers of 5-HT6 receptors, indicating potential applications in treating central nervous system disorders (Ivachtchenko et al., 2012).
Potential for Development into Fluorescent Probes
The correlation between the substitution patterns of pyrazolo[1,5-a]pyrimidines and their fluorescent properties has been explored, suggesting these compounds as a basis for developing new fluorescent probes. Modifications in their structure can lead to red-shifts and sensitivity to different media, making them promising candidates for further investigation in fluorescence-based applications (Wu, Li, Liu, Wang, Yang, & Chen, 2008).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this molecule. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The molecule’s size and functional groups would likely allow it to interact with various proteins or enzymes .
Future Directions
The future research directions for this molecule could be vast, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-18-16(12-23-25(17)18)28(26,27)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWLUAZJHKRMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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